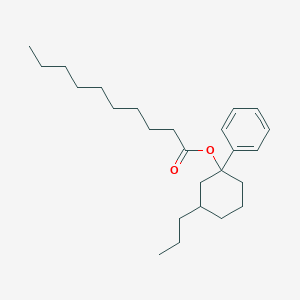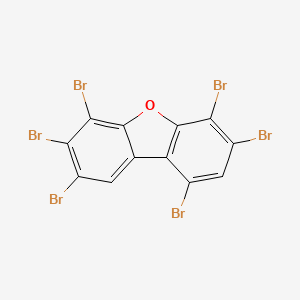![molecular formula C15H16O B14229463 Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- CAS No. 547741-06-0](/img/structure/B14229463.png)
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- is an organic compound characterized by a benzene ring substituted with a 3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl group. This compound is notable for its unique structure, which combines aromatic, alkyne, and diene functionalities, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- typically involves the following steps:
Formation of the 4-methyl-2,3-pentadienyl group: This can be achieved through the reaction of 4-methyl-2,3-pentadien-1-ol with appropriate reagents to introduce the diene functionality.
Attachment to the benzene ring: The 4-methyl-2,3-pentadienyl group is then linked to the benzene ring via an ether bond, often using a base such as sodium hydride (NaH) to deprotonate the alcohol and facilitate the nucleophilic substitution reaction.
Introduction of the propynyl group: The final step involves the addition of the propynyl group to the benzene ring, which can be accomplished through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using a terminal alkyne and a halogenated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts and reagents to ensure consistency and scalability.
化学反应分析
Types of Reactions
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst, converting the alkyne and diene functionalities to alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, facilitated by reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, palladium catalyst, room temperature or elevated temperatures.
Substitution: HNO₃, H₂SO₄, Cl₂, Br₂, often under reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.
科学研究应用
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecular architectures and materials science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用机制
The mechanism of action of Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- involves its interaction with molecular targets through various pathways:
Aromaticity: The benzene ring provides stability and facilitates interactions with other aromatic systems.
Alkyne Reactivity: The propynyl group can undergo cycloaddition reactions, forming new carbon-carbon bonds.
Diene Conjugation: The 4-methyl-2,3-pentadienyl group can participate in Diels-Alder reactions, contributing to the formation of cyclic structures.
相似化合物的比较
Similar Compounds
Benzene, [3-[(4-methyl-2,3-butadienyl)oxy]-1-propynyl]-: Similar structure but with a butadienyl group instead of a pentadienyl group.
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-butynyl]-: Similar structure but with a butynyl group instead of a propynyl group.
属性
CAS 编号 |
547741-06-0 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
InChI |
InChI=1S/C15H16O/c1-14(2)8-6-12-16-13-7-11-15-9-4-3-5-10-15/h3-6,9-10H,12-13H2,1-2H3 |
InChI 键 |
DQAQGUBOTCLFIK-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=CCOCC#CC1=CC=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide](/img/structure/B14229386.png)
![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)
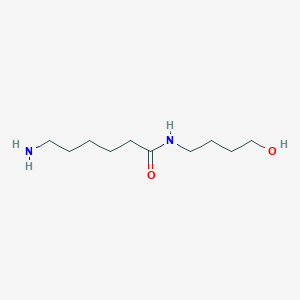


![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
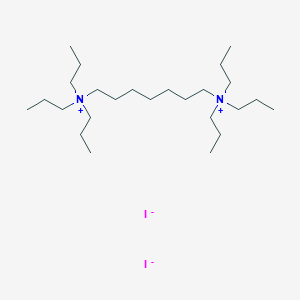
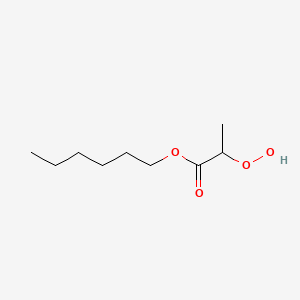
![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)
